molecular formula C5H5FN2O2S B6159661 3-fluoropyridine-4-sulfonamide CAS No. 2229019-38-7

3-fluoropyridine-4-sulfonamide

Cat. No. B6159661
CAS RN: 2229019-38-7
M. Wt: 176.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-fluoropyridine-4-sulfonamide is a compound that contains a fluoropyridine and sulfonamide functional group . Fluoropyridines are important heterocyclic organic compounds in chemistry and especially in biochemistry . They are found in the structure of many important compounds and ligands . Sulfonamides are used to treat a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .


Molecular Structure Analysis

The molecular structure of 3-fluoropyridine has been investigated by means of two-photon resonance-enhanced multi photon ionization (REMPI), mass-analyzed threshold ionization (MATI) and one-photon vacuum-ultraviolet (VUV) MATI spectroscopy . The aim was the determination of the effect of m-fluorine substitution on the vibronic structure of the first electronically excited and ionic ground state .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-fluoropyridine-4-sulfonamide involves the introduction of a sulfonamide group onto the 4-position of pyridine, followed by the introduction of a fluorine atom onto the 3-position of the pyridine ring.", "Starting Materials": [ "4-pyridylamine", "sulfuric acid", "sodium nitrite", "hydrochloric acid", "sodium fluoride", "sodium hydroxide", "acetic anhydride", "acetic acid", "ethanol" ], "Reaction": [ "Step 1: Diazotization of 4-pyridylamine with sodium nitrite and hydrochloric acid to form 4-pyridyldiazonium chloride.", "Step 2: Reaction of 4-pyridyldiazonium chloride with sulfuric acid to form 4-pyridylsulfonic acid.", "Step 3: Conversion of 4-pyridylsulfonic acid to 4-pyridylsulfonamide using sodium hydroxide.", "Step 4: Introduction of a fluorine atom onto the 3-position of the pyridine ring using sodium fluoride and acetic anhydride.", "Step 5: Purification of the product using recrystallization from ethanol." ] }

CAS RN

2229019-38-7

Product Name

3-fluoropyridine-4-sulfonamide

Molecular Formula

C5H5FN2O2S

Molecular Weight

176.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.